molecular formula C21H21NO6S B2986899 4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid CAS No. 2138358-14-0

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid

Cat. No. B2986899
M. Wt: 415.46
InChI Key: NZJOIRIULPKTIG-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during peptide synthesis . The compound also contains a carboxylic acid group, which is a common functional group in organic chemistry and biochemistry.

Scientific Research Applications

Synthesis and Peptide Applications

Convenient Synthesis of Thiazole-Derived Compounds

A study demonstrated the synthesis of 2‐(9H‐Fluoren-9-ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting a method for preparing fluorenylmethoxycarbonyl (Fmoc) amino acids, which are crucial in peptide synthesis (Le & Goodnow, 2004).

Solid Phase Peptide Synthesis (SPPS)

Fmoc amino acids are pivotal in the advancement of SPPS, offering a versatile approach for synthesizing biologically active peptides and proteins. The method has evolved significantly, introducing various solid supports and solvation conditions to improve synthesis efficiency (Fields & Noble, 2009).

Material Science and Polymer Chemistry

Photoinitiators for Radical Polymerization

Research into thioxanthone derivatives with fluorene groups has led to the development of effective photoinitiators for polymerization under visible light. These compounds exhibit high efficiency in initiating polymerization of various monomers, indicating potential in photopolymerization applications (Yılmaz et al., 2010).

Organic Light-Emitting Diodes (OLEDs)

A study introduced hydrocarbon materials based on fluorene and carbazole units for use in OLEDs. These materials, due to their twisted conformation, demonstrated high performance in solution-processed blue phosphorescent OLEDs, showcasing the potential for advanced electronic applications (Ye et al., 2010).

Linkers for Solid Phase Synthesis

New phenylfluorenyl-based linkers have been developed for solid phase synthesis, offering greater acid stability and facilitating the high-yield and high-purity release of synthesized compounds. This advancement supports the synthesis of complex molecules with improved efficiency (Bleicher, Lutz, & Wuethrich, 2000).

Photocatalysis

Fluorene-derived photocatalysts have been employed in the decarboxylative arylation of amino acids, demonstrating the utility of these compounds in light-driven synthetic processes. This application highlights the role of fluorene derivatives in facilitating chemical transformations under mild conditions (Chen, Lu, & Wang, 2019).

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S/c23-20(24)14-11-22(9-10-29(26,27)13-14)21(25)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZJOIRIULPKTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(9H-Fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazepane-6-carboxylic acid

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